REACTION_CXSMILES
|
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][CH2:10][CH2:11][C:12]1C=C[CH:20]=[C:14]2[C:15]([NH:17][C:18](=[O:19])[C:13]=12)=O.[Na].[CH2:24]([OH:26])[CH3:25].O>C(O)C>[C:18]1(=[O:19])[N:17]([CH2:15][CH2:14][CH2:20][S:1][C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[C:24](=[O:26])[C:25]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:13]12 |f:3.4,^1:22|
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=N1
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCC1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CCCSC1=NC=CC=N1)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |